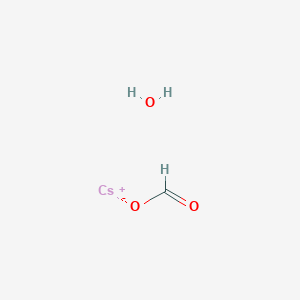

Cesium Formate Hydrate

Description

Cesium formate hydrate (CsCOOH·H₂O) is a high-density, water-soluble alkali metal formate widely used in oil and gas drilling and completion fluids. Its unique properties stem from the cesium ion (Cs⁺), which imparts a high density of up to 2.36 g/cm³ in aqueous solutions . The compound exhibits a mildly alkaline pH (9–11) and low viscosity (~5.4 cP at 25°C), making it ideal for high-pressure/high-temperature (HPHT) well operations . This compound is also compatible with downhole elastomers, polymers, and metals, reducing corrosion risks and enhancing operational safety .

Properties

IUPAC Name |

cesium;formate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O2.Cs.H2O/c2-1-3;;/h1H,(H,2,3);;1H2/q;+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXIFZSGIDXLPLA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)[O-].O.[Cs+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3CsO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.938 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The lime (calcium oxide) method converts cesium sulfate (Cs₂SO₄) into cesium hydroxide (CsOH), which is subsequently neutralized with formic acid (HCOOH). The overall reaction proceeds as:

Calcium sulfate (CaSO₄) precipitates due to its low solubility (2.4 g/L at 25°C), enabling separation via filtration.

Stepwise Process Optimization

Stage 1: Alkaline Hydrolysis

-

Lime addition : Slaked lime (Ca(OH)₂) slurry is introduced to a cesium sulfate solution at 80–90°C.

-

pH control : The reaction requires maintaining pH 12.5–13.5 to maximize CsOH yield while precipitating divalent cations (Mg²⁺, Ca²⁺, Sr²⁺) as hydroxides.

-

Conversion efficiency : Each hydrolysis cycle converts 8–25% of Cs₂SO₄ to CsOH, necessitating 4–5 repetitions for >90% total conversion.

Stage 2: Neutralization and Crystallization

-

Formic acid dosing : CsOH solution is titrated with 85% formic acid at 50°C until pH 7–8.

-

Impurity management : Residual Ca²⁺ and Ba²⁺ are removed via carbonation with CO₂, forming insoluble carbonates (e.g., BaCO₃, Ksp = 5.1×10⁻⁹).

-

Concentration : The solution is evaporated under vacuum (60–80°C) to 65–70% w/w cesium formate, followed by spray drying at 200°C to produce anhydrous CsOOCH.

Table 1: Key Parameters for Lime-Based Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 80–90°C | ↑ 15% vs. RT |

| Lime:Purity | >95% Ca(OH)₂ | Prevents Mg²⁺ contamination |

| Neutralization pH | 7.5–8.0 | Minimizes HCOOH degradation |

| Drying Temperature | 200°C (spray) | Prevents hydrate formation |

Cesium Alum Conversion Route

Raw Material Pretreatment

This method utilizes cesium alum (CsAl(SO₄)₂·12H₂O) as the cesium source, which is decomposed via alkaline treatment:

Aluminum hydroxide (Al(OH)₃) and gypsum (CaSO₄·2H₂O) are filtered, leaving a CsOH solution.

Purification and Crystallization

Table 2: Impurity Levels in Cesium Alum Route

| Impurity | Initial Concentration (ppm) | Post-Treatment (ppm) |

|---|---|---|

| Al³⁺ | 1200 | <5 |

| Ba²⁺ | 450 | <2 |

| Sr²⁺ | 85 | <1 |

| Fe³⁺ | 35 | <0.5 |

Comparative Analysis of Synthesis Routes

Yield and Purity Metrics

Economic and Environmental Factors

-

Lime route : Lower raw material cost ($12/kg CsOOCH) but generates CaSO₄ waste (1.2 kg/kg product).

-

Alum route : Higher cesium recovery from ore ($18/kg) but enables Al(OH)₃ byproduct utilization in ceramics.

Challenges in Industrial Scalability

Hydrate Control

Cesium formate readily forms hydrates (CsOOCH·0.5H₂O to CsOOCH·3H₂O). Spray drying at >180°C is critical to stabilize the anhydrous form, which exhibits superior solubility (4.3 g/mL at 20°C vs. 3.1 g/mL for trihydrate).

Chemical Reactions Analysis

Types of Reactions

Cesium Formate Hydrate undergoes several types of chemical reactions, including:

Oxidation: Cesium formate can be oxidized to produce cesium carbonate and carbon dioxide.

Reduction: It can act as a reducing agent in certain chemical reactions.

Substitution: Cesium formate can participate in substitution reactions where the formate ion is replaced by other anions.

Common Reagents and Conditions

Oxidation: Typically involves oxidizing agents such as oxygen or hydrogen peroxide.

Reduction: Often involves reducing agents like hydrogen gas or metals.

Substitution: Can involve various halides or other anions in aqueous or non-aqueous solutions.

Major Products

Oxidation: Cesium carbonate and carbon dioxide.

Reduction: Cesium metal and formic acid.

Substitution: Various cesium salts depending on the substituting anion.

Scientific Research Applications

Properties of Cesium Formate Hydrate

This compound is characterized by its high solubility and stability in aqueous solutions, which allows it to function effectively as a drilling fluid. The compound can be synthesized from pollucite ore or through the reaction of cesium hydroxide with formic acid . Its density ranges from 1.57 g/cm³ to 2.30 g/cm³ (13.1 lb/gal to 19.2 lb/gal), making it suitable for high-density drilling applications .

Key Applications

-

Drilling Fluids

- High-Density Drilling : Cesium formate is primarily used in the formulation of high-density drilling fluids, which are crucial for maintaining wellbore stability in challenging geological formations. These fluids help prevent blowouts by providing a hydrostatic pressure barrier.

- Low Formation Impairment : Formate-based fluids, including cesium formate, have been shown to enhance reservoir core permeability and reduce formation damage during drilling operations .

- Environmental Considerations

- Reclamation and Recycling

Case Study 1: Norske Shell's Draugen Field

In 1993, Norske Shell utilized sodium formate-based fluids, including cesium formate, for horizontal drilling at the Draugen Field in Norway. The project highlighted significant improvements in reservoir permeability and reduced fluid maintenance costs by 75% compared to traditional methods .

Case Study 2: Statoil's Gullfaks C-25 Well

Statoil successfully reclaimed potassium formate-based drilling fluids in the Gullfaks C-25 well, demonstrating efficient recovery rates between 67% and 81% across multiple batches. This project underscored the potential for cesium formate fluids to be recycled effectively, contributing to cost savings and environmental sustainability .

Comparative Data Table

| Property | Cesium Formate | Potassium Formate | Sodium Formate |

|---|---|---|---|

| Density (g/cm³) | 1.57 - 2.30 | 1.10 - 1.20 | 1.00 - 1.10 |

| Environmental Impact | Low | Moderate | Moderate |

| Cost (per ton) | High | Moderate | Low |

| Rate of Penetration (ROP) | High | Moderate | Low |

| Fluid Maintenance Cost | Low | Moderate | High |

Mechanism of Action

The mechanism by which Cesium Formate Hydrate exerts its effects is primarily through its ability to act as a reducing agent. It can donate electrons to other molecules, thereby reducing them. This property is utilized in various chemical reactions and industrial processes. The molecular targets and pathways involved include interactions with oxidizing agents and participation in redox reactions.

Comparison with Similar Compounds

Key Advantages of this compound

- Operational Efficiency : Reduces well construction costs by 15–20% through improved fluid displacement and reduced corrosion .

- Safety: Non-flammable and non-explosive, with minimal hazardous combustion products (CO, CO₂, Cs oxides) .

- Environmental Compliance : Biodegradable and compliant with REACH regulations, unlike cadmium-based formates .

Biological Activity

Cesium formate hydrate (CsHCOO·nH2O) is a compound that has garnered attention for its various applications, particularly in the oil and gas industry as a drilling fluid. However, its biological activity and interactions at the molecular level are less explored. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its biochemical interactions, potential health effects, and relevant research findings.

Cesium formate is an alkali metal salt derived from formic acid. The hydrate form includes water molecules in its crystalline structure, influencing its solubility and reactivity. The compound is known for its high density and stability under extreme conditions, making it suitable for industrial applications.

1. Ion Binding and Selectivity

Research indicates that cesium ions can interact selectively with biological molecules, particularly proteins. A study examining the binding of alkali cations with carboxylate groups revealed that cesium ions exhibit unique hydration properties that may influence protein structure and function. These interactions could potentially alter enzyme activities or cellular signaling pathways .

2. Toxicological Aspects

While cesium itself is not classified as highly toxic, its biological effects can vary depending on concentration and exposure route. Studies have shown that cesium salts can affect cellular processes, including ion transport and enzyme activity. The specific impact of this compound on human health remains under-researched, but caution is warranted due to the potential for ion imbalance in biological systems.

Case Study: Drilling Fluids Performance

In a comparative analysis of drilling fluids, cesium formate demonstrated superior performance in terms of low swelling index and improved formation stability compared to conventional fluids. This characteristic is attributed to its ability to inhibit clay swelling, which is crucial in maintaining wellbore integrity during drilling operations .

| Fluid Type | Swelling Index (%) | Performance Notes |

|---|---|---|

| Conventional Fluids | 10% | Higher swelling leading to formation instability |

| Potassium Formate | 6% | Moderate performance with some inhibition |

| Cesium Formate | 4% | Lowest swelling index; best performance in inhibitive muds |

Research on Enzymatic Reactions

Recent studies have explored the enzymatic conversion processes involving formate ions, including those derived from cesium formate. These reactions are critical in biotechnological applications where formate serves as an intermediate substrate for microbial metabolism . The efficiency of these processes can be influenced by the presence of cesium ions, which may stabilize certain enzymatic pathways.

Environmental Impact and Applications

The environmental implications of using this compound are significant due to its relatively low toxicity compared to other drilling fluids. Its application in oil recovery processes highlights its potential as an environmentally friendly alternative. However, ongoing assessments are necessary to evaluate long-term ecological effects.

Summary of Findings

- Biochemical Interactions : Cesium ions exhibit selective binding properties that may influence protein functions.

- Toxicity : While not highly toxic, cesium formate's impact on biological systems requires further investigation.

- Drilling Fluid Performance : Demonstrated superior performance in inhibiting clay swelling compared to conventional fluids.

- Enzymatic Processes : Potential role as a substrate in microbial metabolism.

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for cesium formate hydrate to ensure high yield and purity?

- Methodological Answer : A mechanochemical approach is recommended, adapting protocols from analogous metal formate frameworks. Combine stoichiometric ratios of cesium carbonate (Cs₂CO₃) and formic acid (HCOOH) under controlled humidity to promote hydration. Reaction parameters include:

- Molar ratio : 1:2 (Cs₂CO₃:HCOOH) to ensure complete neutralization.

- Temperature : 25–40°C to avoid dehydration.

- Drying : Lyophilization under vacuum to preserve hydrate structure.

Characterization via elemental analysis and powder XRD confirms purity . For reproducibility, document environmental conditions (humidity, inert atmosphere) in the experimental section .

Q. How can researchers validate the hydrate stability of cesium formate under varying environmental conditions?

- Methodological Answer : Use thermogravimetric analysis (TGA) coupled with dynamic vapor sorption (DVS) to monitor mass changes under controlled humidity (0–90% RH). Compare with XRD patterns pre- and post-exposure to identify structural changes. For long-term stability, store samples in desiccators with saturated salt solutions to simulate specific RH levels .

Q. What spectroscopic techniques are most effective for characterizing this compound’s molecular structure?

- Methodological Answer :

- FTIR : Identify formate ligand vibrations (e.g., asymmetric O-C-O stretching at ~1600 cm⁻¹) and hydrate O-H stretches (~3400 cm⁻¹).

- Solid-state NMR : Use ¹³C CP/MAS to resolve crystallographically distinct formate carbons and ¹³³Cs NMR to probe cesium coordination environments.

- Raman spectroscopy : Complement FTIR for detecting hydration-sensitive modes .

Advanced Research Questions

Q. How can experimental design minimize variability in hydration degree during cesium formate synthesis?

- Methodological Answer : Implement a factorial design of experiments (DoE) to isolate critical factors (e.g., mixing rate, solvent evaporation rate). Use in-situ Raman spectroscopy to monitor real-time hydration. Statistical tools like ANOVA identify significant variables. Pre-hydrate precursors in a glovebox (RH >80%) to standardize initial water content .

Q. What strategies resolve contradictions in reported thermal stability data for this compound?

- Methodological Answer : Discrepancies often arise from differing heating rates or sample masses in TGA. Standardize protocols per ICTAC guidelines:

- Heating rate : 5°C/min under N₂ flow.

- Sample mass : ≤10 mg to avoid self-cooling artifacts.

Cross-validate with differential scanning calorimetry (DSC) and in-situ XRD to correlate mass loss with phase transitions .

Q. How can computational modeling complement experimental data in predicting this compound’s behavior under non-ambient conditions?

- Methodological Answer : Perform density functional theory (DFT) calculations to model hydration energetics and lattice dynamics. Compare simulated XRD patterns (via VASP or CASTEP) with experimental data to validate models. Molecular dynamics (MD) simulations at elevated temperatures predict dehydration pathways .

Q. What analytical approaches reconcile discrepancies between XRD and NMR data for this compound polymorphs?

- Methodological Answer : XRD detects long-range order, while NMR probes local environments. For ambiguous cases:

- Pair distribution function (PDF) analysis : Resolve short-range structural mismatches.

- Variable-temperature NMR : Identify dynamic disorder affecting XRD patterns.

Report crystallite size (via Scherrer equation) to assess nanocrystalline contributions .

Data Presentation and Reproducibility Guidelines

- Tables : Include crystallographic data (e.g., lattice parameters, R-factors) for synthesized hydrates, referencing ICDD databases .

- Figures : Provide high-resolution SEM images (300+ dpi) with scale bars and hydration-dependent property plots (e.g., conductivity vs. RH) .

- Supporting Information : Archive raw TGA/DSC curves, NMR spectra, and computational input files in repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.